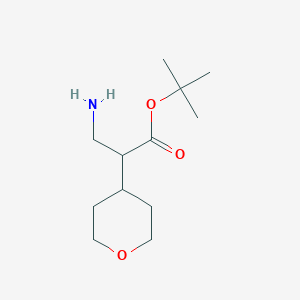

Tert-butyl 3-amino-2-(oxan-4-yl)propanoate

Description

Tert-butyl 3-amino-2-(oxan-4-yl)propanoate is a chiral organic compound featuring a tert-butyl ester group, an amino group, and a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is reported as C11H10ClN3O2 (MW: 251.67) with conflicting CAS numbers: 1909347-67-6 and 3387-41-5 . This discrepancy may arise from stereochemical variations or reporting errors. The compound is categorized under "POA" (pharmaceutical intermediates) and is associated with EN300-250244 standards . Its structural complexity and functional groups make it valuable in medicinal chemistry, particularly for synthesizing bioactive molecules .

Properties

IUPAC Name |

tert-butyl 3-amino-2-(oxan-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)10(8-13)9-4-6-15-7-5-9/h9-10H,4-8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGVEVVBSGUZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-(oxan-4-yl)propanoate typically involves the reaction of tert-butyl 3-bromo-2-(oxan-4-yl)propanoate with an amine source under suitable conditions. One common method involves the use of tert-butyl 3-bromo-2-(oxan-4-yl)propanoate and ammonia or an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-(oxan-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides, ureas, and other substituted products.

Scientific Research Applications

Tert-butyl 3-amino-2-(oxan-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(oxan-4-yl)propanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Notes and Limitations

CAS Number Discrepancy: The conflicting CAS numbers (1909347-67-6 vs.

Data Gaps : Pharmacological data (e.g., IC50, toxicity) are absent in the provided evidence, limiting functional comparisons.

Structural Complexity : Analogs with bicyclic or epoxy groups (e.g., ) were excluded due to insufficient relevance to the tetrahydropyran core.

Biological Activity

Tert-butyl 3-amino-2-(oxan-4-yl)propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an amino group, and an oxan ring, which contributes to its unique chemical reactivity. The molecular formula is . Its structural features suggest potential interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The mechanism likely involves disruption of bacterial cell functions through enzyme inhibition or receptor binding.

- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. It may inhibit tumor growth through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell proliferation .

- Enzyme Inhibition : As an enzyme inhibitor, this compound can bind to specific enzymes, altering their activity and thus affecting metabolic pathways. This property is particularly relevant in drug development for diseases where enzyme overactivity is a concern.

The biological effects of this compound are mediated through several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and leading to various physiological responses.

- Enzyme Interaction : By binding to the active sites of enzymes, it can inhibit their function, which is crucial in therapeutic applications aimed at diseases characterized by dysregulated enzyme activity.

- Cellular Pathway Disruption : It can interfere with key signaling pathways involved in cell growth and survival, making it a candidate for further investigation in cancer treatment .

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria. |

| Study B | Anticancer Activity | Reported apoptosis induction in cancer cell lines at specific concentrations. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes related to cancer metabolism. |

These findings highlight the compound's potential as a therapeutic agent across multiple domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.